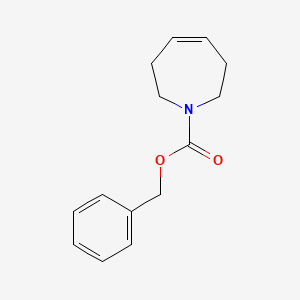
benzyl 2,3,6,7-tetrahydro-1H-azepine-1-carboxylate
Cat. No. B1500318
Key on ui cas rn:
501121-88-6
M. Wt: 231.29 g/mol
InChI Key: GNRFEHXMWFHVBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08642774B2
Procedure details


0.15 g Grubb's 2 catalyst was added to a solution of 8 g benzyl dibut-3-enylcarbamate in 680 mL toluene and heated at 50° C. for 5 h. The solvent was removed and the residue was purified by chromatographie on silica gel (ethyl acetate/hexane 1:5) to yield 6.6 g of the desired product. (M+H)+: 232


Name
Identifiers


|
REACTION_CXSMILES
|
[CH2:1]([N:5]([CH2:16][CH2:17][CH:18]=[CH2:19])[C:6](=[O:15])[O:7][CH2:8][C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1)[CH2:2]C=C>C1(C)C=CC=CC=1>[N:5]1([C:6]([O:7][CH2:8][C:9]2[CH:10]=[CH:11][CH:12]=[CH:13][CH:14]=2)=[O:15])[CH2:1][CH2:2][CH:19]=[CH:18][CH2:17][CH2:16]1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
8 g
|
|
Type
|
reactant
|
|
Smiles
|
C(CC=C)N(C(OCC1=CC=CC=C1)=O)CCC=C
|
|
Name
|
|
|
Quantity
|
680 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1(=CC=CC=C1)C
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
50 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solvent was removed
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the residue was purified by chromatographie on silica gel (ethyl acetate/hexane 1:5)
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
N1(CCC=CCC1)C(=O)OCC1=CC=CC=C1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 6.6 g | |
| YIELD: CALCULATEDPERCENTYIELD | 92.5% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
